![molecular formula C10H13Cl2NS B13314664 2-[(1-Aminobutan-2-yl)sulfanyl]-1,4-dichlorobenzene](/img/structure/B13314664.png)
2-[(1-Aminobutan-2-yl)sulfanyl]-1,4-dichlorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1-Aminobutan-2-yl)sulfanyl]-1,4-dichlorobenzene is a chemical compound with the molecular formula C10H14Cl3NS and a molecular weight of 286.65 g/mol . This compound is known for its unique structure, which includes a dichlorobenzene ring substituted with an aminobutylsulfanyl group. It is primarily used in research and industrial applications due to its specific chemical properties.
Preparation Methods
The synthesis of 2-[(1-Aminobutan-2-yl)sulfanyl]-1,4-dichlorobenzene typically involves the reaction of 1,4-dichlorobenzene with 2-aminobutane in the presence of a suitable catalyst. The reaction conditions often require a controlled temperature and pressure to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
2-[(1-Aminobutan-2-yl)sulfanyl]-1,4-dichlorobenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dichlorobenzene ring into a more saturated form.
Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide for nucleophilic substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(1-Aminobutan-2-yl)sulfanyl]-1,4-dichlorobenzene is utilized in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential effects on living organisms.
Medicine: It is investigated for its potential therapeutic properties, including its ability to interact with specific biological targets.
Industry: This compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(1-Aminobutan-2-yl)sulfanyl]-1,4-dichlorobenzene involves its interaction with specific molecular targets. The aminobutylsulfanyl group can form bonds with various biological molecules, potentially affecting their function. The dichlorobenzene ring may also play a role in stabilizing these interactions, leading to specific biological effects .
Comparison with Similar Compounds
Similar compounds to 2-[(1-Aminobutan-2-yl)sulfanyl]-1,4-dichlorobenzene include:
This compound hydrochloride: This compound has a similar structure but includes a hydrochloride group, which may affect its solubility and reactivity.
This compound sulfate:
The uniqueness of this compound lies in its specific substitution pattern and the presence of both aminobutyl and dichlorobenzene groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H13Cl2NS |
|---|---|
Molecular Weight |
250.19 g/mol |
IUPAC Name |
2-(2,5-dichlorophenyl)sulfanylbutan-1-amine |
InChI |
InChI=1S/C10H13Cl2NS/c1-2-8(6-13)14-10-5-7(11)3-4-9(10)12/h3-5,8H,2,6,13H2,1H3 |
InChI Key |
IHAUJYFNOFHEBN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CN)SC1=C(C=CC(=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-amino-N-[1-(4-ethoxyphenyl)ethyl]butanamide](/img/structure/B13314591.png)

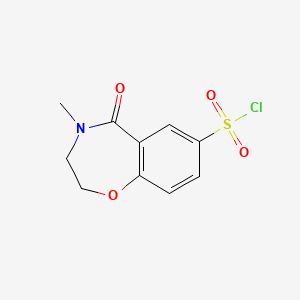
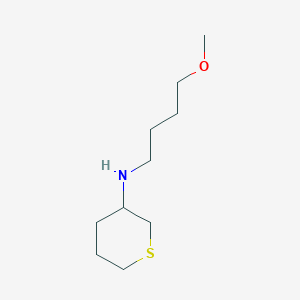
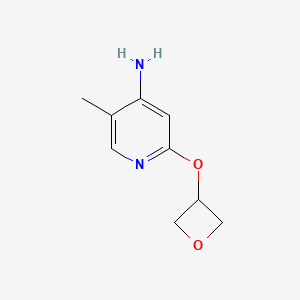

![2-{[(4-bromothiophen-2-yl)methyl]amino}-N,N-dimethylacetamide](/img/structure/B13314636.png)
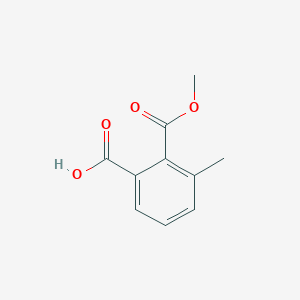
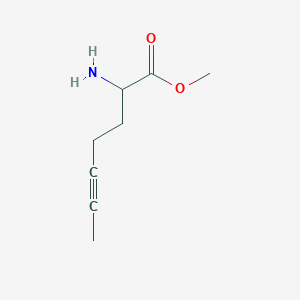
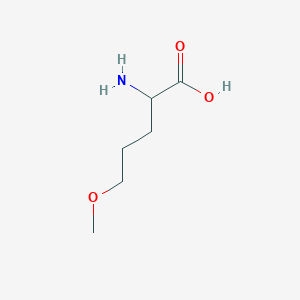
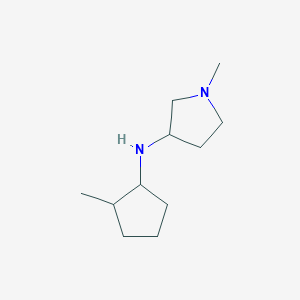

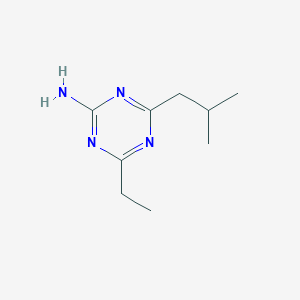
amine](/img/structure/B13314671.png)
